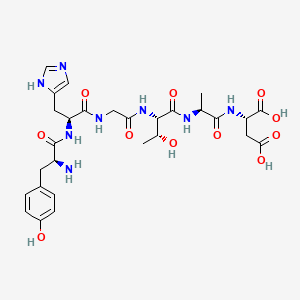

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid

Description

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid is a hexapeptide with the sequence Tyrosine (Tyr) - Histidine (His) - Glycine (Gly) - Threonine (Thr) - Alanine (Ala) - Aspartic Acid (Asp). Its molecular formula is C₂₈H₃₈N₈O₁₁, and its molar mass is approximately 674.65 g/mol. Threonine may serve as a phosphorylation site, while histidine and aspartic acid could contribute to pH-dependent conformational changes .

Properties

CAS No. |

652143-15-2 |

|---|---|

Molecular Formula |

C28H38N8O11 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C28H38N8O11/c1-13(24(42)35-20(28(46)47)9-22(40)41)33-27(45)23(14(2)37)36-21(39)11-31-26(44)19(8-16-10-30-12-32-16)34-25(43)18(29)7-15-3-5-17(38)6-4-15/h3-6,10,12-14,18-20,23,37-38H,7-9,11,29H2,1-2H3,(H,30,32)(H,31,44)(H,33,45)(H,34,43)(H,35,42)(H,36,39)(H,40,41)(H,46,47)/t13-,14+,18-,19-,20-,23-/m0/s1 |

InChI Key |

CSOCLQFOJLRAMR-ORMVPNGHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=C(C=C2)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid substitution.

Major Products

Oxidation: Dopaquinone and other oxidized derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid has several scientific research applications:

Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide in wound healing.

Industry: Utilized in the development of biosensors and as a component in biocatalysts.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzyme activity, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target peptide with two analogous compounds from the provided evidence:

Key Observations:

Sequence Length and Composition :

- The target peptide (6 residues) is shorter than 's compound (7 residues) and lacks proline, which is critical for secondary structure modulation.

- ’s peptide includes methionine, a sulfur-containing residue prone to oxidation, unlike the target peptide .

Threonine vs.

Molecular Mass and Bioavailability :

- The target peptide’s lower molar mass (~674 g/mol) suggests better bioavailability than ’s compound (~887 g/mol), which approaches the "Rule of 500" limit for drug-likeness .

Biological Activity

L-Tyrosyl-L-histidylglycyl-L-threonyl-L-alanyl-L-aspartic acid is a complex peptide composed of six amino acids: L-tyrosine, L-histidine, L-glycine, L-threonine, L-alanine, and L-aspartic acid. With a molecular weight of approximately 662.657 g/mol, this compound exhibits unique biological activities attributed to its specific amino acid sequence and structure. Understanding its biological activity is crucial for exploring potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The presence of L-tyrosine contributes to antioxidant activity, which may protect cells from oxidative stress.

- Neurotransmitter Regulation : L-histidine is involved in the synthesis of histamine, a key neurotransmitter that plays a role in various physiological functions.

- Protein Synthesis : Amino acids like L-glycine and L-threonine are essential for protein synthesis and metabolic processes.

- Cell Signaling : The peptide may interact with specific receptors in the body, influencing cellular signaling pathways.

Potential Therapeutic Applications

Research indicates that this peptide could have several therapeutic applications:

- Cardiovascular Health : Due to its potential vasodilatory effects, it may contribute to cardiovascular health by modulating blood pressure and vascular tone.

- Neurological Disorders : Its role in neurotransmitter regulation suggests potential applications in treating neurological disorders like depression or anxiety.

- Metabolic Disorders : The involvement of its amino acids in metabolic pathways indicates possible benefits in managing metabolic disorders.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific sequence and combination of amino acids. A comparison with other similar compounds is presented in the table below:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| L-Tyrosine | C9H11NO3 | Antioxidant properties; precursor for neurotransmitters |

| L-Histidine | C6H9N3O2 | Essential for enzyme function; involved in metabolism |

| L-Glycine | C2H5NO2 | Simplest amino acid; involved in protein synthesis |

| L-Threonine | C4H9NO3 | Essential amino acid; important for protein synthesis |

| L-Alanine | C3H7NO2 | Non-essential; involved in glucose metabolism |

| L-Aspartic Acid | C4H7NO4 | Plays a role in neurotransmitter function |

Study 1: Antioxidant Activity

A study demonstrated that peptides similar to this compound exhibit significant antioxidant activity. This was assessed through assays measuring the reduction of reactive oxygen species (ROS) in vitro. The results indicated that the peptide effectively scavenged free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Study 2: Neurotransmitter Modulation

Another research focused on the role of peptides in neurotransmitter modulation. It was found that peptides containing histidine could enhance the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation. This finding supports the hypothesis that this compound may have applications in treating mood disorders.

Study 3: Cardiovascular Effects

A recent investigation into the cardiovascular effects of various peptides highlighted that those with similar structures could induce relaxation of vascular smooth muscle cells. This effect was mediated through nitric oxide pathways, indicating that this compound may also contribute positively to cardiovascular health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.